molecular formula C14H23N3O5S2 B2582801 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1235352-63-2

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2582801
CAS No.: 1235352-63-2
M. Wt: 377.47
InChI Key: QUFIFNJLEQCQRR-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a cyclopropylsulfonyl group and an isoxazole sulfonamide moiety. The compound’s structure combines a bicyclic sulfonamide (isoxazole) and a sulfonyl-piperidine scaffold, which are pharmacologically significant motifs known for modulating enzyme activity or receptor binding.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S2/c1-10-14(11(2)22-16-10)23(18,19)15-9-12-5-7-17(8-6-12)24(20,21)13-3-4-13/h12-13,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFIFNJLEQCQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Sulfonyl Motifs

Compound A : N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide

  • Key Differences : Replaces the isoxazole sulfonamide with a triazolo-pyrazine heterocycle. The cyclopropane sulfonamide is directly attached to a cyclobutyl group rather than a piperidine.
  • Significance : The triazolo-pyrazine moiety may enhance binding to kinases or nucleotide-binding proteins, as seen in oncology or antiviral research .

Compound B : (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

  • Key Differences: Substitutes piperidine with pyrrolidine and introduces a chiral center.
  • Significance : Pyrrolidine derivatives are often explored for improved metabolic stability in CNS-targeting drugs .

Compound C : Goxalapladib (CAS-412950-27-7)

  • Key Differences : Features a naphthyridine-acetamide scaffold with trifluoromethyl biphenyl and methoxyethyl-piperidine groups.
  • Significance : Designed as a phospholipase A2 inhibitor for atherosclerosis, highlighting the role of piperidine sulfonamides in anti-inflammatory applications .

Functional Analogues with Sulfonamide-Based Pharmacophores

Compound D : 2'-Fluoroortho-fluorofentanyl

  • Key Differences : A fentanyl analogue with dual fluorophenyl and piperidine-propionamide groups. Lacks sulfonamide functionality.
  • Significance : Demonstrates the piperidine core’s versatility in opioid receptor binding, though structurally distinct from sulfonamide derivatives .

Compound E : 4'-Methyl acetyl fentanyl

  • Key Differences : Contains a methylphenethyl-piperidine-acetamide structure without sulfonamide or heterocyclic components.
  • Significance : Highlights the role of piperidine in synthetic opioids, contrasting with the target compound’s enzyme-targeting design .

Data Table: Structural and Functional Comparison

Feature Target Compound Compound A Goxalapladib
Core Structure Piperidine-sulfonyl + isoxazole sulfonamide Cyclobutyl-triazolo-pyrazine + sulfonamide Naphthyridine-acetamide + piperidine
Key Substituents 3,5-Dimethylisoxazole, cyclopropylsulfonyl Triazolo-pyrazine, cyclopropane sulfonamide Trifluoromethyl biphenyl, methoxyethyl
Therapeutic Indication Undisclosed (potential enzyme/receptor modulation) Kinase inhibition (hypothesized) Atherosclerosis (phospholipase A2 inhibition)
Molecular Weight ~420–450 g/mol (estimated) ~500–530 g/mol (estimated) 718.80 g/mol

Research Findings and Mechanistic Insights

  • Sulfonamide Role: The dual sulfonamide groups in the target compound may enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases, endothelin receptors) compared to non-sulfonamide analogues like fentanyl derivatives .
  • Piperidine Flexibility : The piperidine scaffold allows conformational adaptability, critical for binding pocket penetration. This contrasts with rigid naphthyridine cores in compounds like Goxalapladib .
  • Heterocyclic Influence : The 3,5-dimethylisoxazole may confer metabolic stability over triazolo-pyrazine derivatives, which are prone to oxidative degradation .

Q & A

Q. What are the key considerations in designing a synthetic route for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide?

  • Methodological Answer : The synthesis should prioritize modular assembly of the piperidine and isoxazole-sulfonamide moieties. Key steps include:
  • Cyclopropylsulfonyl Group Introduction : Use cyclopropane sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) for sulfonylation of the piperidine nitrogen .
  • Piperidine-Methylisoxazole Coupling : Employ reductive amination or nucleophilic substitution between 4-(aminomethyl)piperidine derivatives and pre-synthesized 3,5-dimethylisoxazole-4-sulfonyl chloride .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate intermediates, ensuring >95% purity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H/13^13C NMR to verify sulfonamide and cyclopropyl group integration. For example, the cyclopropyl protons appear as distinct multiplet signals at δ 0.5–1.5 ppm .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) or LC-MS for molecular ion detection. X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) confirm crystallinity and thermal stability, critical for reproducibility .
  • Quantitative Analysis : Reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water mobile phases .

Q. How can researchers optimize the solubility and stability of this sulfonamide derivative for in vitro assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (primary solvent) followed by aqueous buffers (pH 1–7.4) with surfactants (e.g., Tween-80) or co-solvents (PEG-400). Monitor solubility via dynamic light scattering (DLS) .
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. For pH-sensitive sulfonamides, buffer solutions should be adjusted to physiological pH (7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the pharmacophore elements of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the cyclopropyl group (e.g., cyclobutyl or aryl substitutions) and isoxazole methyl groups. Compare activity in target assays (e.g., enzyme inhibition) .
  • 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins, validated by mutagenesis studies. For example, the sulfonamide group may hydrogen bond with catalytic residues .
  • Data Integration : Cross-reference activity data with physicochemical parameters (logP, polar surface area) to identify bioavailability-liability correlations .

Q. What in vivo models are appropriate for assessing the pharmacokinetic properties of this compound, and how should bioavailability challenges be addressed?

  • Methodological Answer :
  • Model Selection : Use rodents for preliminary PK studies (IV/PO dosing). For CNS targets, employ transgenic Drosophila models to assess blood-brain barrier penetration .
  • Bioavailability Enhancement : Formulate as nanocrystals or lipid-based nanoparticles to improve aqueous solubility. Monitor plasma concentrations via LC-MS/MS, focusing on AUC and t1/2t_{1/2} .
  • Metabolite Identification : Use hepatocyte incubation or microsomal assays to identify major metabolites. For example, CYP3A4-mediated oxidation of the piperidine ring may require structural blocking .

Q. What methodologies are recommended to resolve contradictory data regarding the compound's biological activity across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Validate primary hits in cell-free (e.g., SPR binding) and cell-based (e.g., reporter gene) systems. For instance, discrepancies in IC50_{50} values may arise from off-target effects in cellular models .
  • Counter-Screening : Test against related enzymes/proteins (e.g., other sulfonamide-binding targets) to rule out promiscuity. Use isothermal titration calorimetry (ITC) to confirm binding specificity .
  • Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Normalize activity data to internal controls (e.g., housekeeping genes in qPCR) to minimize inter-assay variability .

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